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Compound of Interest

Compound Name: Posaconazole Acetate

Cat. No.: B15291842

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research
and development of various posaconazole acetate dosage forms. Posaconazole, a broad-
spectrum triazole antifungal agent, is a Biopharmaceutics Classification System (BCS) Class |l
drug characterized by low aqueous solubility and high permeability.[1] Its oral bioavailability is a
critical challenge in formulation development. This document explores several dosage forms
designed to enhance its therapeutic efficacy.

Overview of Posaconazole Dosage Forms

Posaconazole is available in multiple dosage forms, each with distinct characteristics tailored
for specific clinical and research applications.

o Oral Suspension: The initial formulation of posaconazole, an oral suspension of the
crystalline drug, exhibits variable absorption influenced by food intake and gastrointestinal
conditions.[2][3] To enhance absorption, it is recommended to be taken with a high-fat meal
or a nutritional supplement.[4]

o Delayed-Release Tablets: To overcome the limitations of the oral suspension, delayed-
release tablets have been developed. These formulations often utilize a pH-sensitive
polymer matrix, created through processes like hot-melt extrusion, to release the drug in the
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higher pH environment of the intestine, thereby improving bioavailability and providing more
consistent plasma concentrations.[2][3]

 Intravenous (1V) Solution: For patients unable to take oral medication, an intravenous
formulation is available.[5][6] This formulation typically uses a solubilizing agent, such as
sulfobutyl ether beta-cyclodextrin, to deliver posaconazole directly into the systemic
circulation.[7]

e Amorphous Solid Dispersions (ASDs): A key strategy to enhance the solubility and
dissolution rate of posaconazole is the formation of amorphous solid dispersions.[3] In ASDs,
the crystalline drug is molecularly dispersed within a polymer matrix. Common manufacturing
techniques for ASDs include hot-melt extrusion and spray drying.[4][8]

o Nanosuspensions: Nanosuspension technology involves reducing the particle size of the
drug to the nanometer range, which significantly increases the surface area for dissolution.
[9][10] This approach has shown promise in improving the oral bioavailability of
posaconazole.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on
posaconazole dosage forms.

Table 1: Pharmacokinetic Parameters of Different Posaconazole Formulations in Humans
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Dosage
Form

Dose

Cmax

Tmax (h)

(ng/mL)

AUC
(ng-h/imL)

Key
Findings &
Reference

Oral

Suspension

200 mg TID

Target
prophylactic
concentration
(>700 ng/mL)
achieved in
57% of serum
samples.[2]
[11]

Delayed-
Release
Tablet

300 mg QD

1720 (mean) 4-5

Target
prophylactic
concentration
(>700 ng/mL)
achieved in
90% of
subjects.[4]
[12]

Intravenous

Solution

300 mg QD

2840 (mean
for 300 mg -

single dose)

46,400 (mean
for 300 mg

single dose)

Provides a
reliable
method for
achieving
therapeutic
concentration
s.[7]

Table 2: Composition of a High-Loaded Amorphous Solid Dispersion Tablet Formulation[1]
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Component Role

Percentage (w/w)

) Active Pharmaceutical
Posaconazole/Eudragit L100

Ingredient (API) in an
ASD (75/25 wiw)

amorphous state

40%

Concentration-Sustaining
Polymer (CSP)

HPMCAS-H

(0.5:1 HPMCAS-

H/posaconazole ratio)

Experimental Protocols

This section provides detailed protocols for key experiments involved in the research and

development of posaconazole dosage forms.

Preparation of Posaconazole Amorphous Solid

Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of posaconazole with a polymer to

enhance its solubility and dissolution rate.

Materials:

e Posaconazole

o Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

¢ Dichloromethane

e Methanol

o Customized spray dryer

Protocol:
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e Prepare a spray solution by dissolving posaconazole and HPMCAS in a solvent mixture of
dichloromethane and methanol (e.g., 85/15 w/w).[7]

o Set the spray dryer parameters, including the inlet temperature, gas flow rate, and solution
feed rate, to optimized values.

e Spray the solution into the drying chamber.

o Collect the resulting powder, which is the posaconazole ASD.

o Perform secondary drying for over 18 hours to remove any residual solvent.
o Confirm the removal of residual solvent using gas chromatography (GC).[10]

o Characterize the prepared ASD using techniques such as Powder X-ray Diffraction (PXRD),
Modulated Differential Scanning Calorimetry (mDSC), and Scanning Electron Microscopy
(SEM) to confirm its amorphous nature and homogeneity.[10]

High-Performance Liquid Chromatography (HPLC) for
Posaconazole Quantification

Objective: To quantify the concentration of posaconazole in bulk drug, dosage forms, or
biological matrices.

Materials and Equipment:

o HPLC system with a UV-Vis detector
o C18 analytical column

» Acetonitrile

o Water

e Phosphoric acid (for pH adjustment)

e Posaconazole reference standard
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Protocol:

» Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a
specific ratio (e.g., 60:40 v/v). Adjust the pH with phosphoric acid as needed. Degas the
mobile phase before use.

o Standard Solution Preparation: Prepare a stock solution of the posaconazole reference
standard in a suitable solvent (e.g., mobile phase). Prepare a series of standard solutions of
known concentrations by diluting the stock solution.

e Sample Preparation:

o Bulk Drug/Dosage Form: Accurately weigh and dissolve the sample in the mobile phase to
obtain a known concentration. Filter the solution through a 0.45 um filter.

o Plasma Samples: Perform a protein precipitation or liquid-liquid extraction to extract
posaconazole from the plasma.

o Chromatographic Conditions:

o

Column: C18 column (e.g., 4.6 x 150 mm, 5 pum)

Flow Rate: 1.0 mL/min

[¢]

[¢]

Injection Volume: 20 pL

[e]

Detection Wavelength: 262 nm

o

Column Temperature: 30°C

e Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample
solutions.

o Quantification: Determine the concentration of posaconazole in the samples by comparing
the peak area with the calibration curve.

In Vitro Dissolution Testing
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Objective: To evaluate the release profile of posaconazole from a dosage form under simulated
gastrointestinal conditions.

Materials and Equipment:

o USP Dissolution Apparatus 2 (Paddle Apparatus)

o Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)

o HPLC system for analysis

Protocol:

e Prepare the dissolution medium and equilibrate it to 37°C = 0.5°C in the dissolution vessels.
e Place one dosage unit (e.g., one tablet) in each vessel.

o Start the apparatus at a specified paddle speed (e.g., 75 rpm).

e At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the
dissolution medium.

» Replace the withdrawn volume with fresh, pre-warmed medium.

« Filter the samples and analyze the concentration of posaconazole using a validated HPLC
method.

o Calculate the percentage of drug released at each time point.

Powder X-ray Diffraction (PXRD) for Solid-State
Characterization

Objective: To determine the crystalline or amorphous nature of posaconazole in a solid sample.
Materials and Equipment:

o X-ray diffractometer with a CuKa radiation source
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e Sample holder

Protocol:

Prepare the sample by gently grinding the powder to a fine consistency using a mortar and
pestle to ensure random orientation.[13]

e Mount the powdered sample onto the sample holder.
o Set the diffractometer to scan over a specific 20 range (e.g., 5° to 40°).
e Run the analysis.

» Analyze the resulting diffractogram. Sharp peaks indicate a crystalline structure, while a
broad halo indicates an amorphous form.[14]

Modulated Differential Scanning Calorimetry (mDSC)

Objective: To determine the glass transition temperature (Tg) of amorphous posaconazole and
to assess the miscibility of the drug and polymer in an ASD.

Materials and Equipment:

e Modulated DSC instrument

e Aluminum pans

Protocol:

e Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it.
o Place the sample pan and an empty reference pan in the DSC cell.

o Heat the sample at a specified linear heating rate (e.g., 10°C/min) with a superimposed
sinusoidal temperature modulation (e.g., £1°C every 60 seconds).

e Analyze the resulting thermogram. A single Tg indicates a miscible amorphous system, while
two separate Tgs suggest an immiscible system.[15]
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In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a posaconazole formulation after oral
administration to rats.

Materials and Equipment:

Wistar rats (male, 200-250 g)

Oral gavage needles

Blood collection tubes (with anticoagulant)

Centrifuge

HPLC system for bioanalysis

Protocol:

Fast the rats overnight before dosing but allow free access to water.

o Administer the posaconazole formulation orally via gavage at a specific dose (e.g., 10
mg/kg).[16][17]

o At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) after dosing,
collect blood samples from the tail vein or via cardiac puncture under anesthesia.[9]

o Centrifuge the blood samples to separate the plasma.
o Store the plasma samples at -80°C until analysis.

o Determine the concentration of posaconazole in the plasma samples using a validated HPLC
method.

e Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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